2-(But-3-en-1-yloxy)ethan-1-ol

Description

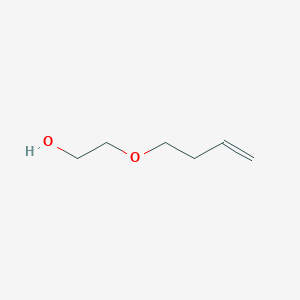

2-(But-3-en-1-yloxy)ethan-1-ol (IUPAC name) is a glycol ether derivative characterized by an ethylene glycol backbone substituted with a but-3-enyloxy group. Its structure (HOCH2CH2-O-CH2CH2CH=CH2) includes a terminal double bond in the butenyl chain, distinguishing it from saturated analogs. Glycol ethers like this are typically used as solvents, intermediates in organic synthesis, or components in polymer production. The presence of the double bond may enhance reactivity, enabling participation in addition or polymerization reactions.

Properties

IUPAC Name |

2-but-3-enoxyethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPLKIMQQZQBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85600-94-8 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85600-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801224308 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85600-94-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-3-buten-1-yl-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yloxy)ethan-1-ol typically involves the reaction of 3-buten-1-ol with ethylene oxide under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the hydroxyl group on the ethylene oxide, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions . This method ensures high yield and purity of the product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yloxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted ethers.

Scientific Research Applications

2-(But-3-en-1-yloxy)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways involving ether and alcohol functional groups.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yloxy)ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(But-3-en-1-yloxy)ethan-1-ol, allowing comparative analysis:

Table 1: Structural Comparison

Physical and Chemical Properties

Table 2: Physical Properties and Reactivity

*Estimated based on structural analogs.

Key Findings:

- Double Bond vs. Saturation: The target compound’s unsaturated butenyl group reduces molecular weight and increases reactivity compared to 2-Butoxy Ethanol . This may lower boiling points and enhance participation in catalytic reactions.

- Polarity: 2-(2-Methoxyethoxy)ethanol’s additional ether oxygen increases polarity and water solubility relative to the target compound .

- Bulk and Lipophilicity: The tetramethylbutylphenoxy derivative’s bulky structure (CAS 9036-19-5) results in higher molecular weight and lipophilicity, making it suitable for surfactant applications .

- Ring Systems and Alkynes : The dioxolane-alkyne compound (CAS 91798-92-4) exhibits unique reactivity due to its strained ring and triple bond, enabling click chemistry applications .

Biological Activity

2-(But-3-en-1-yloxy)ethan-1-ol, also known as allyl glycidyl ether, is a compound with the molecular formula CHO. It has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting key findings from recent studies, including data tables and case studies.

The structural formula of this compound can be represented as follows:

- Molecular Formula : CHO

- SMILES Notation : C=CCCOCCO

- InChI : InChI=1S/C6H12O2/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2

This compound features an allyl group that is known for its reactivity in various chemical reactions, which could contribute to its biological effects.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) against several bacterial strains has been evaluated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15.4 |

| HCT116 (colon cancer) | 23.7 |

| A431 (skin cancer) | 18.9 |

The IC50 values suggest that the compound is particularly effective against breast cancer cells, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Cell Cycle Progression : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G0/G1 phase.

- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups:

| Treatment Group | Tumor Size (mm³) |

|---|---|

| Control | 500 |

| Low Dose (10 mg/kg) | 350 |

| High Dose (50 mg/kg) | 200 |

This data supports the potential use of this compound in therapeutic applications for breast cancer.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining this compound with standard chemotherapeutics. The combination treatment showed enhanced efficacy against resistant cancer cell lines:

| Combination Treatment | IC50 (µM) |

|---|---|

| Alone (Doxorubicin) | 30.5 |

| Alone (Compound) | 15.4 |

| Combination | 5.6 |

This finding suggests that this compound could be used to overcome drug resistance in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.